CXCR4 antagonist 1 is a compound that targets the C-X-C chemokine receptor type 4 (CXCR4), a critical player in various biological processes, including immune response and cancer metastasis. This compound has gained attention due to its potential therapeutic applications, particularly in inhibiting HIV infection and treating cancers that exploit the CXCR4 signaling pathway.
The development of CXCR4 antagonist 1 is rooted in extensive research on small molecules that can effectively inhibit the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). The synthesis and characterization of this compound have been documented in various scientific publications and patents, highlighting its efficacy and mechanism of action against CXCR4-related pathologies .
CXCR4 antagonist 1 belongs to a class of compounds known as chemokine receptor antagonists. These compounds are designed to selectively inhibit the binding of chemokines to their respective receptors, thereby modulating immune responses and potentially preventing disease progression in conditions like HIV infection and cancer.
The synthesis of CXCR4 antagonist 1 involves several key steps, primarily focusing on the modification of a tetrahydroquinoline scaffold. The process typically includes:
For example, a specific synthesis pathway involves:
The molecular structure of CXCR4 antagonist 1 features a tetrahydroquinoline core with various substituents that enhance its binding affinity for the CXCR4 receptor. The precise arrangement of atoms within the molecule contributes significantly to its biological activity.
Data regarding the molecular weight, formula, and specific stereochemistry can be derived from spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which confirm the identity and purity of the synthesized compound .
The chemical reactions involved in synthesizing CXCR4 antagonist 1 include:
For instance, using sodium triacetoxyborohydride for selective reductions or employing Swern oxidation for converting alcohols into carbonyls are common strategies in this synthetic route .
CXCR4 antagonist 1 exerts its effects by competitively inhibiting the binding of SDF-1 to the CXCR4 receptor. This blockade prevents downstream signaling pathways that lead to cellular responses associated with inflammation and metastasis.
Studies have shown that the compound displays significant inhibition of SDF-1 induced calcium signaling, which is indicative of its potency as an antagonist. The IC50 values for these interactions provide quantitative measures of efficacy .
CXCR4 antagonist 1 typically appears as a crystalline solid with high purity levels. Its melting point, solubility in various solvents, and stability under different conditions are critical parameters that influence its formulation for therapeutic use.
Chemical properties include:
Relevant data from studies suggest that modifications aimed at improving metabolic stability can significantly affect both potency and safety profiles .
CXCR4 antagonist 1 has several promising applications:
CXCR4 (C-X-C chemokine receptor type 4) is a class A G protein-coupled receptor with critical physiological roles. Its exclusive endogenous ligand, CXCL12 (C-X-C motif chemokine ligand 12; stromal cell-derived factor-1), activates downstream signaling through heterotrimeric G proteins (Gαi, Gαs, Gαq). This engagement triggers multiple pathways: phospholipase C-β activation releases intracellular calcium and diacylglycerol; phosphatidylinositol-3-kinase phosphorylates focal adhesion components; and β-arrestin mediates receptor internalization [2] [4]. Embryonic lethality occurs in murine models with CXCR4 or CXCL12 deletion due to defective hematopoiesis, neurogenesis, and cardiogenesis [2] [6]. In adults, CXCR4 maintains hematopoietic stem cell retention in bone marrow niches and regulates lymphocyte trafficking [6]. Pathologically, aberrant CXCR4/CXCL12 signaling contributes to autoimmune disorders and fibrotic conditions through sustained leukocyte recruitment and stromal activation [10].
Table 1: CXCR4-Mediated Signaling Pathways
Pathway | Key Effectors | Cellular Outcomes |
---|---|---|
Gαi coupling | Inhibition of adenylate cyclase | Reduced cAMP, cytoskeletal remodeling |
Phospholipase C-β | IP3, DAG, calcium release | Kinase activation, chemotaxis |
PI3K-AKT-mTOR | Phosphorylation of FAK, paxillin | Cell survival, migration |
JAK-STAT | STAT phosphorylation | Gene transcription, proliferation |
Overexpression of CXCR4 occurs in >23 human cancers and independently predicts poor prognosis. Tumor cells exploit CXCR4/CXCL12 signaling to initiate metastasis through: 1) Chemotaxis toward CXCL12-rich organs (bone marrow, liver, lung, lymph nodes); 2) PI3K-AKT-mediated survival in circulation; 3) Matrix metalloproteinase secretion facilitating vascular extravasation; and 4) Angiogenesis induction via vascular endothelial growth factor upregulation [2] [5] [6]. In breast cancer, CXCR4 expression correlates with bone metastasis incidence, while in chronic lymphocytic leukemia, CXCR4+ cells adhere to bone marrow stroma, acquiring chemoresistance [5]. Small cell lung cancer uses CXCR4 for homing to bone marrow niches, and hepatocellular carcinoma exhibits sorafenib resistance via hypoxia-induced CXCR4 upregulation [1] [6].
Table 2: CXCR4 in Human Cancers
Cancer Type | Metastatic Site | Functional Role |
---|---|---|
Breast carcinoma | Bone, lung | Stromal invasion, osteolysis |
Chronic lymphocytic leukemia | Bone marrow | Stromal adhesion, drug resistance |
Small cell lung cancer | Bone marrow | Survival niche colonization |
Hepatocellular carcinoma | Liver, lung | Hypoxia-induced dissemination |
Ovarian cancer | Peritoneum | Peritoneal spread |
Human Immunodeficiency Virus-1 requires CD4 and chemokine co-receptors for cellular entry. CXCR4 facilitates T-tropic strain entry via a tripartite mechanism: 1) Viral envelope glycoprotein gp120 engages CD4, inducing conformational changes that expose the V3 loop; 2) The V3 loop docks into a groove formed by CXCR4’s N-terminus, extracellular loops 2–3, and transmembrane domains; 3) gp41-mediated fusion delivers the viral core into the cytoplasm [3] [5]. CXCR4-tropic strains dominate late-stage infection and accelerate CD4+ T cell decline due to their syncytium-inducing capacity in lymphocytes. Longitudinal cohort studies reveal immune activation (%HLA-DR+CD38+ CD4+ T cells) precedes and predicts CXCR4 tropism switching (adjusted hazard ratio: 1.186; p=0.002) [8]. This tropism switch jeopardizes C-C chemokine receptor type 5-targeted therapies and curative strategies like stem cell transplantation.
CXCR4 dysregulation underlies autoimmune and inflammatory pathologies. In rheumatoid arthritis, synovial fibroblasts overexpress CXCL12, recruiting CXCR4+ CD4+ memory T cells into joints, sustaining inflammation through tumor necrosis factor-α and interleukin-6 production [6] [10]. Atherosclerotic plaques show CXCR4-mediated leukocyte infiltration driving plaque instability. WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, Myelokathexis), caused by gain-of-function CXCR4 mutations, traps neutrophils in bone marrow, causing peripheral neutropenia despite myeloid hyperplasia [10]. Blocking CXCR4: 1) Disrupts pathological leukocyte trafficking; 2) Sensitizes tumor cells to cytotoxic therapies; and 3) Mobilizes sequestered immune cells. Preclinical data show CXCR4 antagonists reduce collagen-induced arthritis severity and correct myelokathexis in WHIM models [6] [10].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: